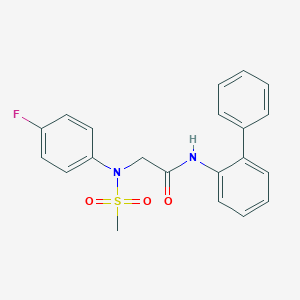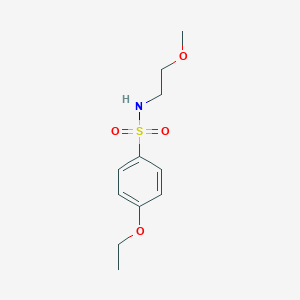
N-biphenyl-2-yl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,1’-biphenyl]-2-yl-2-[4-fluoro(methylsulfonyl)anilino]acetamide is a complex organic compound with a molecular formula of C17H18FN3O4S This compound is known for its unique structural features, which include a biphenyl group, a fluoro-substituted aniline, and a methylsulfonyl group
Métodos De Preparación
The synthesis of N-[1,1’-biphenyl]-2-yl-2-[4-fluoro(methylsulfonyl)anilino]acetamide typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluoro and methylsulfonyl groups, and final acetamide formation. One common synthetic route involves the Suzuki-Miyaura coupling reaction to form the biphenyl core, followed by electrophilic aromatic substitution to introduce the fluoro group. The methylsulfonyl group can be introduced via sulfonylation reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Análisis De Reacciones Químicas
N-[1,1’-biphenyl]-2-yl-2-[4-fluoro(methylsulfonyl)anilino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic conditions, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[1,1’-biphenyl]-2-yl-2-[4-fluoro(methylsulfonyl)anilino]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[1,1’-biphenyl]-2-yl-2-[4-fluoro(methylsulfonyl)anilino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
N-[1,1’-biphenyl]-2-yl-2-[4-fluoro(methylsulfonyl)anilino]acetamide can be compared with other similar compounds, such as:
N-[4-(acetylamino)phenyl]-2-[3-fluoro(methylsulfonyl)anilino]acetamide: This compound has a similar structure but with an acetylamino group instead of the biphenyl group.
1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: This compound has a pyrazole core and additional functional groups, making it distinct in terms of reactivity and applications
Propiedades
Fórmula molecular |
C21H19FN2O3S |
|---|---|
Peso molecular |
398.5g/mol |
Nombre IUPAC |
2-(4-fluoro-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C21H19FN2O3S/c1-28(26,27)24(18-13-11-17(22)12-14-18)15-21(25)23-20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,23,25) |
Clave InChI |
UOCQGFZAUQWRLR-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=CC=C(C=C3)F |
SMILES canónico |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dichlorophenyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B425495.png)
![N-{3,5-dibromo-4-[(4-methylbenzyl)oxy]benzyl}-3-methylaniline](/img/structure/B425496.png)

![N-butyl-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide](/img/structure/B425499.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(3-fluorophenyl)acetamide](/img/structure/B425505.png)
amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B425506.png)

![2-[(mesitylsulfonyl)amino]-N-propylacetamide](/img/structure/B425508.png)
![Methyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate](/img/structure/B425510.png)
![N-(2-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}acetamide](/img/structure/B425511.png)
amino]-N-propylacetamide](/img/structure/B425512.png)
![methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B425513.png)
![N-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzyl}-2-methylaniline](/img/structure/B425517.png)

